An In-depth Technical Guide to 4,4-Difluorobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 4,4-Difluorobutan-1-ol: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Interest in Gem-Difluorinated Aliphatic Scaffolds
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and biological properties. Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant attention. Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable component in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4,4-Difluorobutan-1-ol, a key building block for introducing the 4,4-difluoroalkyl moiety.
Physicochemical Properties of 4,4-Difluorobutan-1-ol
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting its influence on the characteristics of a final drug candidate. While experimentally determined data for 4,4-Difluorobutan-1-ol is not extensively available in the public domain, we can compile its known attributes and provide predicted values for a comprehensive profile.
Table 1: Physicochemical Properties of 4,4-Difluorobutan-1-ol
| Property | Value | Source |
| IUPAC Name | 4,4-difluorobutan-1-ol | [2] |
| CAS Number | 272440-79-6 | [3] |
| Molecular Formula | C4H8F2O | [3] |
| Molecular Weight | 110.10 g/mol | [3] |
| Appearance | Colorless liquid | |
| Purity | 95-97% | [2] |
| Boiling Point | Not experimentally determined (Predicted) | - |
| Melting Point | Not experimentally determined (Predicted) | - |
| Density | Not experimentally determined (Predicted) | - |
| Refractive Index | Not experimentally determined (Predicted) | - |
| Solubility | Miscible with common organic solvents (Expected) | - |
| pKa | Not experimentally determined (Predicted) | - |
Note: Predicted values are based on computational models and should be used as an estimation.
The presence of the two fluorine atoms at the 4-position significantly influences the molecule's properties. The high electronegativity of fluorine leads to a polarized C-F bond, which can affect the acidity of the terminal hydroxyl group and the molecule's overall lipophilicity.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the carbon chain. The protons on the carbon adjacent to the hydroxyl group (C1) would appear as a triplet. The protons on C2 and C3 would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atoms on C4. The proton on the difluorinated carbon (C4), if present as a CHF2 group, would appear as a triplet of triplets.
-
¹³C NMR : The carbon spectrum would show four distinct signals. The carbon bearing the fluorine atoms (C4) would exhibit a triplet due to one-bond C-F coupling. The chemical shifts of the other carbons would be influenced by the electron-withdrawing effect of the fluorine atoms.
-
¹⁹F NMR : The fluorine NMR spectrum would be the most informative for confirming the presence and environment of the fluorine atoms. It is expected to show a single resonance for the two equivalent fluorine atoms, which would be split by the adjacent protons.
-
-
Infrared (IR) Spectroscopy : The IR spectrum of 4,4-Difluorobutan-1-ol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Strong C-F stretching absorptions are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.
Synthesis of 4,4-Difluorobutan-1-ol: A Conceptual Approach
While a specific, detailed experimental protocol for the synthesis of 4,4-Difluorobutan-1-ol is not widely published, a plausible synthetic route can be devised based on established methods for the preparation of gem-difluorinated compounds and the functional group transformations of alcohols. A common strategy involves the difluorination of a suitable precursor, such as a ketone or an aldehyde, followed by reduction or further elaboration.
One potential synthetic pathway could start from a precursor like ethyl 4-oxobutanoate.
Figure 1: A conceptual synthetic pathway to 4,4-Difluorobutan-1-ol.
Step-by-Step Methodology (Conceptual):
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Difluorination of Ethyl 4-oxobutanoate: The starting ketoester, ethyl 4-oxobutanoate, can be subjected to deoxyfluorination using a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxofluor. This reaction replaces the carbonyl oxygen with two fluorine atoms to yield ethyl 4,4-difluorobutanoate. The choice of fluorinating agent and reaction conditions is crucial to optimize the yield and minimize side reactions.
-
Reduction of the Ester: The resulting ethyl 4,4-difluorobutanoate is then reduced to the primary alcohol, 4,4-Difluorobutan-1-ol. This can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, or a milder reagent such as sodium borohydride (NaBH₄) in an alcoholic solvent, although the latter may require harsher conditions for ester reduction.
Causality Behind Experimental Choices:
-
Choice of Fluorinating Agent: DAST and Deoxofluor are commonly used for the conversion of ketones to gem-difluorides due to their relatively mild reaction conditions compared to other fluorinating agents like sulfur tetrafluoride (SF₄).
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. However, its high reactivity requires careful handling under anhydrous conditions. NaBH₄ is a safer alternative but is generally less reactive towards esters.
Applications in Drug Development
The incorporation of the 4,4-difluoroalkyl motif, accessible through building blocks like 4,4-Difluorobutan-1-ol, can offer several advantages in drug design.[1]
Figure 2: Potential applications of 4,4-Difluorobutan-1-ol in drug development.
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Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Introducing a gem-difluoro group at a metabolically labile position can block this pathway, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms can lower the pKa of nearby acidic or basic functional groups. This modulation can be critical for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.
-
Bioisosteric Replacement: The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a hydroxyl group (CH-OH). This substitution can lead to improved pharmacological properties while maintaining the necessary interactions with the biological target.
-
Conformational Control: The presence of the gem-difluoro group can influence the conformational preferences of the molecule due to steric and electronic effects. This can be exploited to lock the molecule into a bioactive conformation, leading to enhanced potency and selectivity.
Safety and Handling
Fluorinated organic compounds require careful handling due to their potential reactivity and toxicity.[6][7][8]
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene), when handling 4,4-Difluorobutan-1-ol.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere.[3]
Hazard Statements (GHS):
-
H226: Flammable liquid and vapor.
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
In case of accidental exposure, it is crucial to seek immediate medical attention and have the Safety Data Sheet (SDS) available.
Conclusion
4,4-Difluorobutan-1-ol represents a valuable building block for the introduction of the gem-difluoroalkyl moiety in drug discovery programs. While a complete experimental dataset for its physicochemical properties is not yet available, its known characteristics and predicted behavior highlight its potential for enhancing metabolic stability, modulating pKa, and serving as a key structural element in the design of novel therapeutics. As the demand for sophisticated fluorinated building blocks continues to grow, a more thorough characterization and the development of efficient, scalable synthetic routes for compounds like 4,4-Difluorobutan-1-ol will be of significant interest to the scientific community.
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